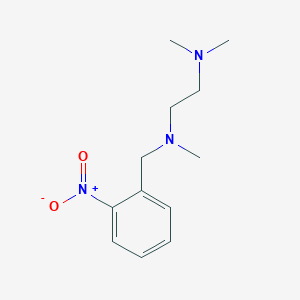
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide, also known as APHC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In
作用机制
The mechanism of action of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is not fully understood. However, studies have suggested that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide may act as an antioxidant and free radical scavenger, which could explain its neuroprotective effects. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide may also inhibit the activity of enzymes involved in the production of inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have antioxidant, anti-apoptotic, and anti-cancer properties. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide in lab experiments is its low toxicity. N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to have low toxicity in animal studies, which makes it a safer option for use in lab experiments. However, one limitation of using N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide in these diseases.
Another area of interest is N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide's potential as an anti-cancer agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can inhibit the growth of cancer cells in vitro, but more research is needed to determine its potential as a cancer therapy in vivo.
Finally, future research could explore the potential of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. Its neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide involves several steps. First, 4-acetylphenylhydrazine is reacted with 4-chlorobutyric acid to form the corresponding hydrazide. This hydrazide is then reacted with thioacetamide to form the thioamide intermediate. Finally, the thioamide intermediate is cyclized with formaldehyde and piperidine to form N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide.
科学研究应用
N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide has been studied for its potential applications in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can protect neurons from oxidative stress and mitochondrial dysfunction, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide's potential as an anti-inflammatory agent. Studies have shown that N-(4-acetylphenyl)-4-hydroxy-1-piperidinecarbothioamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-hydroxypiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10(17)11-2-4-12(5-3-11)15-14(19)16-8-6-13(18)7-9-16/h2-5,13,18H,6-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBIAMOAMJMMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)


![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)


![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)